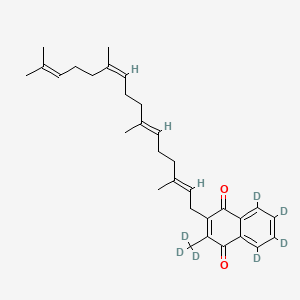
10Z-Vitamin K2-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10Z-Vitamin K2-d7: is a deuterated form of Vitamin K2, specifically labeled with seven deuterium atoms. It is a synthetic analog of Vitamin K2, which is known for its role in blood coagulation, bone metabolism, and cardiovascular health. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the Vitamin K2 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Vitamin K2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Fermentation: Utilizing microorganisms such as Bacillus subtilis to produce Vitamin K2, followed by chemical modification to introduce deuterium atoms.
Chemical Synthesis: Employing multi-step organic synthesis techniques to construct the Vitamin K2 molecule with deuterium labeling.
化学反应分析
Types of Reactions: 10Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring can undergo oxidation to form epoxide derivatives.
Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.
Substitution: The isoprenoid side chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated reagents and catalysts such as palladium on carbon can facilitate substitution reactions.
Major Products:
Epoxide Derivatives: Formed through oxidation reactions.
Hydroquinone Derivatives: Resulting from reduction reactions.
Substituted Isoprenoid Derivatives: Produced through substitution reactions.
科学研究应用
10Z-Vitamin K2-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K2.
Industry: Applied in the development of nutritional supplements and pharmaceuticals.
作用机制
The mechanism of action of 10Z-Vitamin K2-d7 involves its role as a cofactor in the carboxylation of glutamate residues on specific proteins. This carboxylation process is essential for the activation of proteins involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed studies of these processes by providing insights into the molecular targets and pathways involved.
相似化合物的比较
Vitamin K1:
Vitamin K2 (Menaquinone-4): A shorter-chain form of Vitamin K2 with similar biological functions.
Vitamin K2 (Menaquinone-7): A longer-chain form of Vitamin K2 with higher bioavailability and longer half-life.
Uniqueness of 10Z-Vitamin K2-d7: The deuterium labeling of this compound makes it unique compared to other forms of Vitamin K. This labeling provides stability and allows for precise tracking in metabolic studies, making it an invaluable tool in scientific research.
属性
分子式 |
C31H40O2 |
|---|---|
分子量 |
451.7 g/mol |
IUPAC 名称 |
5,6,7,8-tetradeuterio-2-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16+,25-20+/i6D3,7D,8D,18D,19D |
InChI 键 |
DKHGMERMDICWDU-NCEFAWMLSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
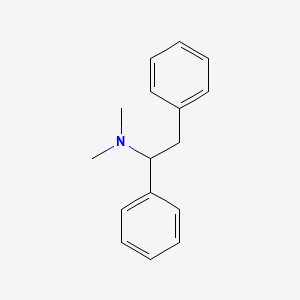

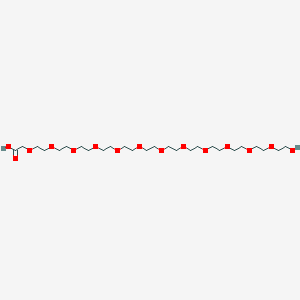
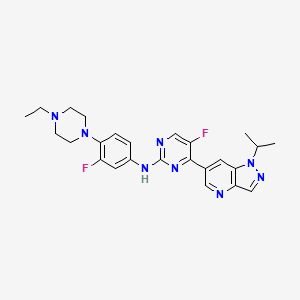
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
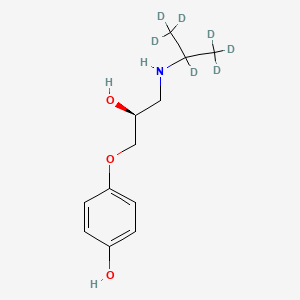

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
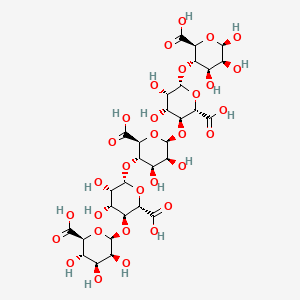

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
